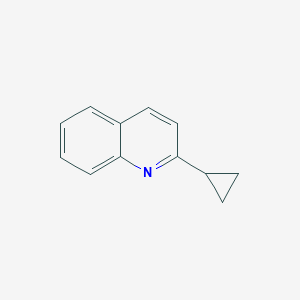

2-Cyclopropylquinoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H11N |

|---|---|

Peso molecular |

169.22 g/mol |

Nombre IUPAC |

2-cyclopropylquinoline |

InChI |

InChI=1S/C12H11N/c1-2-4-11-9(3-1)7-8-12(13-11)10-5-6-10/h1-4,7-8,10H,5-6H2 |

Clave InChI |

MKEUDOGZIJGFJP-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=NC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Cyclopropylquinoline and Its Derivatives

Classical and Established Synthetic Routes

Traditional synthetic routes have long provided the foundation for creating quinoline (B57606) derivatives. These methods often involve condensation and cyclization reactions that build the heterocyclic ring system, followed by or incorporating the introduction of the desired substituents.

Quinoline Ring Formation Strategies (e.g., Skraup Synthesis)

The formation of the core quinoline ring is the primary step in many synthetic pathways. Several classical named reactions are employed for this purpose, establishing the fundamental bicyclic aromatic structure.

Skraup Synthesis : This is a cornerstone reaction for synthesizing quinolines, first reported by Zdenko Hans Skraup in 1880. iipseries.orgwikipedia.org The archetypal Skraup reaction involves heating aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene or arsenic acid, to produce quinoline. wikipedia.orgslideshare.net The process begins with the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with aniline. iipseries.orgpharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com By using substituted anilines, this method can be adapted to produce a variety of quinoline derivatives. pharmaguideline.comscispace.com

Doebner-von Miller Reaction : An extension of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds in place of glycerol to react with anilines, typically in the presence of a strong acid like hydrochloric acid, leading to substituted quinolines. iipseries.org

Friedländer Synthesis : This method involves the condensation of an o-aminoaryl aldehyde or ketone with a second ketone containing an α-methylene group, typically catalyzed by a base like sodium hydroxide. pharmaguideline.com It is a versatile route for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Combes Synthesis : In this acid-catalyzed reaction, anilines are condensed with 1,3-dicarbonyl compounds. The resulting β-amino enone intermediate is then cyclized with heat to form 2,4-disubstituted quinolines. slideshare.netpharmaguideline.com

Introduction of the Cyclopropyl (B3062369) Group via Cyclopropanation Reactions

Cyclopropanation refers to chemical processes that generate a cyclopropane (B1198618) ring. wikipedia.org This strategy is crucial for synthesizing compounds like 2-cyclopropylquinoline when the starting material is a quinoline derivative lacking this group. The high ring strain of cyclopropanes necessitates the use of highly reactive species like carbenes or carbenoids. wikipedia.org

One notable approach involves the reaction of electron-poor N-heterocycles, such as quinolines, with donor-acceptor cyclopropanes, leading to dearomatization of the heterocyclic ring via a [3+2] annulation. epfl.ch Another innovative strategy combines cyclopropanation with a subsequent ring expansion. For example, the reaction of indoles with halodiazoacetates, catalyzed by rhodium(II), proceeds through the formation of a labile indoline cyclopropane intermediate that expands to form the quinoline ring system, yielding ethyl quinoline-3-carboxylates. beilstein-journals.org

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon bonds and constructing complex molecular architectures. Several palladium-catalyzed methods have been developed for the synthesis of substituted quinolines.

One such method involves the one-pot synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes. rsc.org Another innovative approach utilizes the palladium(0)-catalyzed functionalization of a cyclopropane C–H bond, where an intramolecular reaction leads to the formation of quinoline and tetrahydroquinoline derivatives through the in-situ opening of the cyclopropane ring. rsc.org

Furthermore, a palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho-bromoanilines has been developed. thieme-connect.com This method is particularly useful for synthesizing 3-substituted quinolines, which can be challenging to access through other routes. thieme-connect.com The versatility of palladium catalysis is also demonstrated in the synthesis of quinolinyl lactones via a double C(sp3)-H functionalization in a single catalytic cycle. nih.gov

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization is a common and effective strategy for the final ring-closing step in the synthesis of quinolines and quinolones. This approach typically involves an intramolecular reaction on a suitably functionalized precursor.

For instance, the synthesis of azuleno[2,1-b]quinolones has been achieved through the Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives. mdpi.com In this reaction, polyphosphoric acid promotes a Friedel–Crafts-type reaction to construct the quinolone framework. mdpi.com

A more direct synthesis of a this compound derivative involves the cyclization of 2-amino-4'-fluoro-benzophenone with a 3-cyclopropyl-3-oxopropionate. This reaction can be catalyzed by a recyclable Lewis acid, offering a cost-effective and environmentally friendlier alternative to using stoichiometric amounts of acid catalysts. google.com The subsequent reduction of the resulting ester yields 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol, a key intermediate for various applications. google.com

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry increasingly focuses on the development of highly selective and efficient reactions, with a particular emphasis on controlling stereochemistry. Asymmetric synthesis is paramount for producing enantiomerically pure compounds, which is often crucial for biological and pharmaceutical applications.

Asymmetric Synthesis of Chiral this compound

Asymmetric synthesis aims to create chiral molecules as a single enantiomer. The development of chiral ligands and organocatalysts containing quinoline motifs has become a significant area of research for generating enantiomerically pure compounds. researchgate.net

While a specific, widely adopted asymmetric synthesis for this compound is not extensively detailed in the literature, established principles can be applied. For example, an enantioselective aza-Michael reaction, catalyzed by palladium, has been successfully used to induce chirality in the synthesis of optically active 2-alkyl-substituted tetrahydroquinolines. nih.gov This demonstrates a viable strategy for controlling stereochemistry in related quinoline structures. Furthermore, enantioselective reactions, such as the iipseries.orgwikipedia.org-rearrangement/cyclization, have been developed to provide efficient access to quinolinone-based polycyclic indole derivatives with excellent stereoselectivity. rsc.org Such catalytic systems, exhibiting broad substrate scope, highlight the potential for developing a stereocontrolled synthesis of chiral this compound by adapting these advanced methodologies. rsc.org

Alkene Isomerization and Metathesis Strategies

Alkene metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. While a direct one-pot synthesis of this compound via metathesis is not extensively documented, a plausible two-step strategy can be envisioned. This approach would first involve the synthesis of a 2-vinylquinoline (B1294476) intermediate through a cross-metathesis reaction. organic-chemistry.org Subsequently, the vinyl group can be subjected to a cyclopropanation reaction to yield the desired this compound.

The initial cross-metathesis step would involve the reaction of a suitable quinoline precursor, such as 2-chloroquinoline (B121035), with a vinylating agent in the presence of a ruthenium-based catalyst, like a Grubbs catalyst. youtube.com The success of this reaction can be influenced by the choice of catalyst generation and the reaction conditions. youtube.com Isomerization of the resulting double bond is a potential side reaction that needs to be controlled to ensure the formation of the desired vinylquinoline. youtube.com

The second step, cyclopropanation of the 2-vinylquinoline, can be achieved through various established methods, such as the Simmons-Smith reaction or transition-metal-catalyzed decomposition of diazo compounds. This sequential approach, combining alkene metathesis with cyclopropanation, offers a flexible route to 2-cyclopropylquinolines, allowing for the introduction of substituents on both the quinoline core and the cyclopropyl ring through the appropriate choice of starting materials.

Table 1: Proposed Two-Step Synthesis of this compound via Alkene Metathesis

| Step | Reaction Type | Reactants | Catalyst/Reagent | Product |

| 1 | Cross-Metathesis | 2-Chloroquinoline, Ethylene | Grubbs Catalyst | 2-Vinylquinoline |

| 2 | Cyclopropanation | 2-Vinylquinoline, CH₂I₂ | Zn-Cu couple | This compound |

Stereocontrol in Cyclopropanation Reactions

Achieving stereocontrol in the synthesis of substituted 2-cyclopropylquinolines is crucial, as the stereochemistry of the cyclopropane ring can significantly impact the biological activity of the molecule. Stereocontrol can be exerted through either substrate-controlled or catalyst-controlled cyclopropanation reactions. unl.pt

In substrate-controlled approaches, the existing chirality in a quinoline precursor can direct the diastereoselective formation of the cyclopropane ring. For instance, a chiral auxiliary attached to the quinoline scaffold can influence the facial selectivity of the cyclopropanation reaction. researchgate.net The directing group's steric hindrance or electronic properties guide the incoming cyclopropanating agent to a specific face of the alkene.

Catalyst-controlled enantioselective cyclopropanation offers a more versatile approach, where a chiral catalyst is employed to induce enantioselectivity in the reaction of an achiral vinylquinoline. nih.gov Chiral copper, rhodium, and cobalt complexes are commonly used for the asymmetric cyclopropanation of olefins with diazo compounds. nih.govresearchgate.net The design of the chiral ligand is critical in creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. For example, chiral bis(oxazoline) and salen-type ligands have been successfully used in copper- and cobalt-catalyzed asymmetric cyclopropanations. nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high diastereoselectivity and enantioselectivity in the synthesis of chiral this compound derivatives. nih.gov

Table 2: Strategies for Stereocontrol in the Synthesis of this compound Derivatives

| Strategy | Method | Key Feature | Expected Outcome |

| Substrate-Controlled | Use of a chiral quinoline precursor with a directing group. | Existing stereocenter guides the cyclopropanation. | Diastereoselective synthesis. |

| Catalyst-Controlled | Employment of a chiral transition metal catalyst. | Chiral ligand induces enantioselectivity. | Enantioselective synthesis. |

Oxidative Annulation and Cascade Reactions for Quinoline Scaffolds

Oxidative annulation and cascade reactions represent an efficient and atom-economical approach to the synthesis of quinoline scaffolds, which can subsequently be functionalized to introduce a cyclopropyl group. These reactions often involve the formation of multiple bonds in a single operation, starting from simple and readily available precursors.

One such strategy involves the rhodium-catalyzed [3+3]-annulation of quinoline N-oxides with cyclopropenones to furnish functionalized 2-quinolones. nih.gov This cascade reaction proceeds through C-C and C-N bond formations. Further modifications of the resulting quinolone could potentially lead to this compound derivatives.

Another approach is the palladium(0)-catalyzed functionalization of a cyclopropane C–H bond for the synthesis of quinoline and tetrahydroquinoline derivatives. researchgate.net This one-pot protocol involves an intramolecular C–H activation of a cyclopropane ring linked to an aniline derivative, followed by oxidation or reduction to yield the quinoline or tetrahydroquinoline core. This method directly incorporates the cyclopropyl moiety into the final heterocyclic system.

Visible light-induced cascade sulfonylation/cyclization reactions have also been developed to produce quinoline-2,4-diones under metal-free conditions. libretexts.org While not directly yielding this compound, this method highlights the potential of cascade reactions in building the quinoline core, which can be a precursor for further derivatization. Similarly, DMAP-catalyzed cascade reactions of 2-substituted benzoic acids with organic azides provide access to quinolinones. beilstein-journals.org

Cobalt(II)-Based Metalloradical Catalysis in Cyclopropanation

Cobalt(II)-based metalloradical catalysis has emerged as a powerful tool for the cyclopropanation of alkenes, offering a distinct mechanistic pathway compared to traditional methods. This strategy is particularly effective for the asymmetric cyclopropanation of a broad range of alkenes, utilizing in situ-generated diazo reagents. unl.ptnih.gov

The key to this methodology is the use of cobalt(II) complexes of D2-symmetric chiral porphyrins as catalysts. nih.gov These catalysts activate sulfonyl hydrazones in the presence of a base to generate donor-substituted diazo reagents in situ, which then act as carbene precursors for the cyclopropanation reaction. This approach allows for the efficient construction of cyclopropane rings with excellent control over both diastereoselectivity and enantioselectivity. unl.ptnih.gov

Experimental evidence supports the involvement of cobalt(III)-carbene radical intermediates in the catalytic cycle. rochester.edu The radical nature of these intermediates contributes to the high functional group tolerance observed in these reactions. This methodology has been successfully applied to the cyclopropanation of various alkenes, and its application to 2-vinylquinoline would provide a direct and stereocontrolled route to this compound derivatives.

Table 3: Cobalt(II)-Based Metalloradical Catalysis for Asymmetric Cyclopropanation

| Catalyst | Diazo Precursor | Substrate | Key Features |

| [Co(II)(D2-porphyrin)] | N-arylsulfonyl hydrazones | Alkenes | High yields, excellent diastereo- and enantioselectivity. |

Iridium-Catalyzed Cyclization Methodologies

Iridium-catalyzed reactions have proven to be versatile for the synthesis of quinoline derivatives. A notable example is the tandem isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol. scispace.com This method, catalyzed by [IrCp*Cl₂]₂ and potassium hydroxide, provides access to substituted quinolines in moderate to high yields. scispace.com The reaction proceeds through an iridium-catalyzed redox isomerization of the allylic alcohol to a ketone, followed by condensation with the 2-aminobenzyl alcohol and subsequent cyclization and oxidation to form the quinoline ring.

While this method does not directly produce this compound, the use of a cyclopropyl-containing allylic alcohol as a substrate could potentially lead to the desired product. The versatility of this iridium-catalyzed tandem reaction in accommodating various substituted allylic alcohols suggests its potential for the synthesis of quinoline derivatives with diverse functionalities. scispace.com

Another iridium-catalyzed methodology involves the cyclization of isoxazolines and alkenes, which provides access to various N-heterocycles. organic-chemistry.org Although not directly applied to quinoline synthesis, this demonstrates the capability of iridium catalysts in facilitating complex cyclization reactions.

Copper-Catalyzed Decarboxylative Cascade Cyclization

Copper-catalyzed decarboxylative cascade cyclization has been developed as an efficient method for the synthesis of 2-substituted quinolines. youtube.comnih.gov This one-pot reaction typically involves the condensation of an aryl aldehyde, an aniline, and acrylic acid. youtube.com The process is characterized by the sequential formation of C–N and C–C bonds, leading to a broad range of quinoline derivatives with high chemo- and regioselectivity. youtube.com

The reaction is often carried out under aerobic conditions using an inexpensive copper catalyst, such as CuCl, in the presence of an iodine source. youtube.com Mechanistic studies suggest a radical pathway involving a single-electron transfer (SET) process. youtube.com This methodology is attractive due to its operational simplicity, wide substrate tolerance, and the use of readily available starting materials. youtube.comnih.gov

To synthesize this compound using this method, cyclopropanecarboxaldehyde would be used as the aldehyde component in the three-component reaction with an aniline and acrylic acid. The versatility of this reaction with respect to the aldehyde component makes it a promising route for the direct synthesis of this compound and its derivatives.

Table 4: Copper-Catalyzed Decarboxylative Cascade Cyclization for 2-Arylquinolines

| Catalyst | Reactants | Key Features | Yields |

| CuCl / I₂ | Aryl aldehydes, Anilines, Acrylic acid | One-pot, aerobic conditions, radical pathway. | Up to 87% |

Suzuki-Miyaura Coupling for Substituted 2-Cyclopropylquinolines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction provides a powerful method for the synthesis of this compound and its derivatives by coupling a quinoline electrophile with a cyclopropylboron reagent, or vice versa. rochester.edu

A common approach involves the reaction of a 2-haloquinoline, such as 2-chloro- or 2-bromoquinoline, with cyclopropylboronic acid or its esters. youtube.com The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the efficiency of the coupling reaction. This method allows for the direct installation of the cyclopropyl group at the 2-position of the quinoline ring.

Alternatively, a 2-quinolylboronic acid or its ester can be coupled with a cyclopropyl halide. This complementary approach offers flexibility in the synthesis of more complex derivatives. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance, allowing for the synthesis of a wide variety of substituted 2-cyclopropylquinolines. rochester.edu

Table 5: Suzuki-Miyaura Coupling for the Synthesis of this compound

| Quinoline Precursor | Cyclopropyl Precursor | Catalyst System | Product |

| 2-Bromoquinoline | Cyclopropylboronic acid | Pd(PPh₃)₄, Base | This compound |

| 2-Quinolylboronic acid | Bromocyclopropane | Pd(OAc)₂, Ligand, Base | This compound |

Optimization of Reaction Conditions and Scalability

The efficiency of synthetic routes to this compound is highly dependent on the careful optimization of various reaction parameters. These include the choice and loading of the catalyst, the nature of the ligands, the reaction temperature, and the solvent system.

In transition metal-catalyzed reactions for the synthesis of quinolines and their derivatives, the catalyst loading and the choice of ligand play a pivotal role in determining the reaction's efficiency and selectivity. Palladium- and cobalt-based catalysts have been explored for similar transformations.

Palladium-Catalyzed Syntheses:

Palladium-catalyzed cross-coupling reactions are a common strategy for the synthesis of substituted quinolines. The catalyst loading, typically ranging from 0.5 to 5 mol%, can significantly impact the reaction yield and turnover number. nih.gov Lowering catalyst loading is economically and environmentally advantageous, reducing the cost and the levels of residual metal in the final product.

The choice of ligand is equally critical, as it influences the stability and reactivity of the palladium catalyst. mdpi.com Different ligands can affect the oxidative addition and reductive elimination steps in the catalytic cycle. For instance, in the synthesis of related biaryl compounds, bulky and electron-rich phosphine ligands have been shown to improve reaction rates and yields. The optimization of catalyst and ligand loading is often performed systematically to find the ideal balance between reactivity and catalyst efficiency.

Below is an illustrative data table showcasing a hypothetical optimization of catalyst and ligand loading for a palladium-catalyzed synthesis of this compound.

Table 1: Illustrative Optimization of Catalyst and Ligand Loading for Palladium-Catalyzed Synthesis of this compound

Entry Catalyst (mol%) Ligand (mol%) Yield (%) 1 5 10 75 2 2.5 5 85 3 1 2 92 4 0.5 1 88 5 1 0 25

Cobalt-Catalyzed Syntheses:

Cobalt-catalyzed reactions have also been employed in the synthesis of cyclopropyl-containing compounds. For instance, the synthesis of this compound derivatives has been reported using cobalt(II) tetraphenylporphyrin (Co(TPP)) as a catalyst. researchgate.netunicamp.br In such reactions, the catalyst loading is a key parameter to optimize. A typical loading for Co(TPP) is around 5 mol%. researchgate.net

The reaction temperature and the choice of solvent are critical parameters that can profoundly influence the reaction rate, yield, and purity of the desired product.

In the synthesis of this compound derivatives using a Co(TPP) catalyst, a reaction temperature of 130 °C has been utilized. researchgate.net Temperature optimization is crucial; lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of reactants, catalysts, or products, leading to lower yields and the formation of impurities.

The solvent choice is dictated by its ability to dissolve the reactants and catalyst, its boiling point, and its inertness to the reaction conditions. In the Co(TPP)-catalyzed synthesis of this compound derivatives, benzene (B151609) has been used as the solvent. researchgate.net However, due to the toxicity of benzene, alternative, greener solvents are often sought in modern synthetic chemistry. The polarity and coordinating ability of the solvent can also influence the catalytic activity and selectivity.

An illustrative data table for the optimization of temperature and solvent is presented below.

Table 2: Illustrative Optimization of Temperature and Solvent for the Synthesis of this compound

Entry Solvent Temperature (°C) Yield (%) Purity (%) 1 Toluene 110 85 95 2 Dioxane 100 78 92 3 DMF 150 65 88 4 Benzene 80 70 90 5 Toluene 80 60 93

Process optimization is a systematic approach to identify the reaction conditions that provide the highest possible yield and purity of the target compound. This often involves a multi-parameter optimization strategy, considering factors such as reactant concentration, reaction time, and work-up procedures. Techniques like Design of Experiments (DoE) can be employed to efficiently explore the reaction space and identify optimal conditions.

For the synthesis of quinoline derivatives, process optimization may involve strategies to minimize the formation of byproducts. For example, in Friedländer synthesis, a common method for preparing quinolines, careful control of temperature and catalyst can prevent side reactions. nih.gov Scalable synthesis requires robust and reproducible reaction conditions that consistently deliver high yields of the pure product. researchgate.net

The principles of green chemistry are increasingly being applied to the synthesis of quinolines and other heterocyclic compounds to minimize their environmental impact. researchgate.nettandfonline.comresearchgate.net Key considerations include the use of renewable starting materials, the reduction of waste, and the use of less hazardous chemicals.

Atom Economy and Waste Reduction:

Synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, are preferred. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the product, are key metrics used to assess the environmental footprint of a synthesis. jocpr.com

Use of Greener Solvents and Catalysts:

The replacement of hazardous solvents like benzene with more environmentally benign alternatives such as ethanol, water, or ionic liquids is a key aspect of green chemistry. tandfonline.com The use of heterogeneous catalysts that can be easily recovered and reused is also a significant green chemistry approach. nih.gov

Energy Efficiency:

Microwave-assisted synthesis has emerged as an energy-efficient technique for the synthesis of quinolines, often leading to shorter reaction times and higher yields compared to conventional heating methods. tandfonline.com

Reactivity and Mechanistic Investigations of 2 Cyclopropylquinoline

Transformations of the Quinoline (B57606) Core

The quinoline ring system in 2-cyclopropylquinoline can undergo a variety of transformations, including oxidation, reduction, and substitution reactions. These reactions can selectively target either the heterocyclic pyridine (B92270) ring or the carbocyclic benzene (B151609) ring, depending on the reaction conditions and reagents employed.

The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of this compound N-oxide. This transformation is typically achieved using oxidizing agents such as peracids. For instance, reaction with peracetic acid can convert the quinoline nitrogen to an N-oxide youtube.com. The resulting N-oxide is a versatile intermediate in organic synthesis. The presence of the N-oxide group significantly alters the electronic properties of the quinoline ring, activating the C2 and C4 positions towards nucleophilic attack and influencing the regioselectivity of other reactions thieme-connect.denih.gov.

Table 1: Oxidation of this compound

| Reactant | Reagent | Product |

|---|

The quinoline core of this compound can be reduced to form 1,2,3,4-tetrahydroquinoline derivatives. This reduction can be accomplished through various methods, including catalytic hydrogenation and biomimetic reduction. Catalytic hydrogenation, often employing catalysts like platinum on carbon (Pt/C) in an acidic medium, typically leads to the reduction of the pyridine ring, yielding 2-cyclopropyl-1,2,3,4-tetrahydroquinoline youtube.com. More recent methods involve biomimetic asymmetric reduction, which can provide chiral tetrahydroquinolines with high enantioselectivity dicp.ac.cn. These reduction processes are significant as the tetrahydroquinoline scaffold is a common motif in many biologically active molecules nih.govresearchgate.net.

Table 2: Reduction of this compound

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| This compound | H₂, Pt/C, Acid | 2-Cyclopropyl-1,2,3,4-tetrahydroquinoline |

Nucleophilic substitution reactions on the quinoline ring of this compound are expected to occur preferentially at the 2- and 4-positions of the pyridine ring, which are electron-deficient. However, since the 2-position is already substituted, nucleophilic attack would primarily target the 4-position, especially if a leaving group is present at that position. In the absence of a pre-existing leaving group, direct nucleophilic substitution on the hydrogenated quinoline ring is challenging. However, the corresponding N-oxide can facilitate nucleophilic substitution at the C2 position nih.gov. Reactions with organolithium reagents or Grignard reagents can also lead to addition at the 2-position youtube.com.

Table 3: Nucleophilic Substitution on Activated this compound Derivatives

| Reactant | Reagent | Product | Position of Substitution |

|---|---|---|---|

| 4-Chloro-2-cyclopropylquinoline | Nu⁻ | 4-Nu-2-cyclopropylquinoline | C4 |

Electrophilic aromatic substitution on the quinoline ring generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. The presence of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. Therefore, reactions such as nitration, halogenation, and sulfonation of this compound are predicted to yield substitution products at the 5- and 8-positions youtube.comyoutube.com. The cyclopropyl (B3062369) group at the 2-position is not expected to significantly alter this general regioselectivity. For example, bromination in the presence of sulfuric acid would likely produce a mixture of 5-bromo-2-cyclopropylquinoline and 8-bromo-2-cyclopropylquinoline youtube.com.

Table 4: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Major Products |

|---|---|---|

| Bromination | Br₂, H₂SO₄ | 5-Bromo-2-cyclopropylquinoline and 8-Bromo-2-cyclopropylquinoline |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-cyclopropylquinoline and 8-Nitro-2-cyclopropylquinoline |

Cyclopropane (B1198618) Ring Reactivity and Transformations

The cyclopropyl group attached to the quinoline ring is a strained three-membered ring and can undergo reactions that relieve this strain. These transformations often involve the cleavage of one of the carbon-carbon bonds of the cyclopropane ring.

The cyclopropane ring in this compound can undergo ring-opening reactions under various conditions, including electrophilic, nucleophilic, and radical pathways beilstein-journals.orgnih.govnih.govnih.gov. The presence of the quinoline ring, which can act as an electron-withdrawing group, can influence the regioselectivity of the ring-opening.

Electrophilic Ring-Opening: In the presence of strong acids or other electrophiles, the cyclopropane ring can be protonated or attacked by the electrophile, leading to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation.

Nucleophilic Ring-Opening: Donor-acceptor cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-accepting group, are particularly susceptible to nucleophilic ring-opening nih.govrsc.org. While this compound itself may not fit this classic definition, the electronic nature of the quinoline ring can facilitate nucleophilic attack under certain conditions, leading to the formation of an open-chain product.

Radical Ring-Opening: Radical-mediated ring-opening of cyclopropanes is also a well-established process beilstein-journals.orgnih.govnih.gov. This can be initiated by radical species, often involving oxidative conditions. The resulting ring-opened radical can then undergo further reactions.

In contrast, ring-retention mechanisms are less common for cyclopropanes under reactive conditions. However, many reactions of the quinoline core can be performed under conditions that leave the cyclopropane ring intact. For example, the catalytic hydrogenation to form tetrahydroquinoline derivatives often preserves the cyclopropyl group. The choice of reagents and reaction conditions is crucial to selectively transform one part of the molecule while preserving the other.

Table 5: Potential Reactivity of the Cyclopropane Ring in this compound

| Reaction Type | Initiator | Potential Outcome |

|---|---|---|

| Electrophilic Addition | H⁺, E⁺ | Ring-opening |

| Nucleophilic Addition | Nu⁻ | Ring-opening (if activated) |

| Radical Reaction | Radical Initiator | Ring-opening |

Rearrangement Reactions Involving the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which can be harnessed to drive a variety of rearrangement reactions. In the context of this compound, the reactivity of the cyclopropyl moiety is influenced by the electronic properties of the attached quinoline ring. While specific rearrangement studies on this compound itself are not extensively detailed, the behavior of analogous cyclopropyl-substituted systems provides insight into potential transformations.

Computational and experimental studies on cyclopropyl-substituted nitrenium ions, which could be generated from the corresponding cyclopropylamines via oxidation, reveal several low-barrier decay pathways. chemrxiv.org These reactive intermediates can undergo cyclopropyl ring expansion to form four-membered azetium ions or eliminate ethylene to produce isonitrilium ions. chemrxiv.orgnih.gov For example, N-(4-biphenylyl)-N-cyclopropyl nitrenium ion has been shown to yield products derived from both cyclopropyl ring expansion and ethylene elimination. nih.gov This suggests that under oxidative conditions, the nitrogen of the quinoline ring could potentially mediate similar rearrangements of the adjacent cyclopropyl group.

Another potential rearrangement pathway involves the formation of cyclopropyl carbenes. Studies on cyclopropyl carbenes generated from the decomposition of p-toluenesulfonylhydrazones of cyclopropyl aldehydes and ketones show that they readily rearrange to form cyclobutenes. researchgate.net The direction of this ring-opening rearrangement is dictated by the substitution pattern on the cyclopropane ring, with the least substituted bond preferentially migrating. researchgate.net Therefore, if a carbene were generated on the carbon atom connecting the cyclopropyl group to the quinoline ring, a rearrangement to a fused cyclobutene-quinoline system could be envisioned.

Furthermore, the Cloke-Wilson rearrangement describes the transformation of cyclopropyl ketones into 2,3-dihydrofurans under thermal or acidic conditions. nih.gov Should a derivative of this compound possess a carbonyl group adjacent to the cyclopropyl ring, this type of rearrangement could provide a pathway to novel furan-fused quinoline heterocycles. nih.gov

Radical Reactivity Profiles

The radical reactivity of this compound is prominently featured in its synthesis through metalloradical catalysis (MRC). Cobalt(II) complexes of porphyrins have been identified as effective catalysts for the asymmetric radical cyclopropanation of alkenes, providing a direct route to chiral heteroaryl cyclopropanes, including this compound derivatives. nih.govnsf.gov This process highlights the compound's stability and participation in radical-mediated bond formation.

The mechanism of this transformation is a stepwise radical process. nih.govnsf.gov Key steps include:

Radical Generation: The cobalt(II) complex homolytically activates a diazo precursor (such as an α-heteroaryldiazomethane) to generate an α-Co(III)-alkyl radical intermediate.

Radical Addition: This metal-stabilized radical adds to an alkene, forming a γ-metalloalkyl radical.

Ring Closure: Intramolecular C-C bond formation occurs, yielding the cyclopropane ring and regenerating the Co(II) catalyst.

This stepwise radical mechanism is supported by experiments using deuterated styrenes, which result in the formation of multiple diastereomers, a characteristic outcome of a non-concerted pathway where bond rotation can occur in the radical intermediate. nih.gov The unique capability of Co(II)-based MRC allows for high levels of diastereoselectivity and enantioselectivity in the synthesis of valuable chiral 2-cyclopropylquinolines. nih.govnsf.gov

The following table summarizes the key features of the radical-mediated synthesis of heteroaryl cyclopropanes.

| Feature | Description | Source |

| Catalyst | Cobalt(II) complexes of D2-symmetric chiral amidoporphyrins. | nih.gov |

| Mechanism | Stepwise metalloradical catalysis (MRC) involving α- and γ-metalloalkyl radical intermediates. | nih.govnsf.gov |

| Key Intermediates | α-Co(III)-alkyl radicals and γ-Co(III)-alkyl radicals. | nih.gov |

| Substrates | α-Heteroaryldiazomethanes and a wide range of alkenes, including heteroaromatic olefins. | nsf.gov |

| Stereoselectivity | Provides high diastereoselectivity and enantioselectivity. | nih.govnsf.gov |

Cascade and Multicomponent Reactions Involving this compound Derivatives

The quinoline scaffold is a versatile building block for the construction of complex molecular architectures through cascade and multicomponent reactions. Derivatives of this compound can serve as substrates in these processes to generate novel fused heterocyclic systems.

Intramolecular Cycloaddition Sequences

The quinoline ring can participate in cycloaddition reactions, typically under photochemical conditions, to rapidly build molecular complexity. nih.gov Photochemically driven arene-alkene cycloadditions (AAC) allow the planar aromatic system to be converted into three-dimensional structures. nih.gov Specifically, the intermolecular para-cycloaddition of bicyclic azaarenes like quinoline with alkenes can be initiated by triplet-triplet energy transfer, yielding valuable functionalized heterocyclic compounds. nih.gov

While direct examples of intramolecular cycloadditions starting from a this compound derivative are specialized, the principle remains applicable. A this compound molecule functionalized with a tethered alkene could undergo an intramolecular [4+2] or [2+2] cycloaddition upon photochemical excitation. Such a reaction would lead to the formation of intricate, polycyclic bridged systems containing the cyclopropyl moiety, offering a powerful strategy for accessing unique chemical space.

Tandem Reactions for Fused Heterocycles

The quinoline nucleus is a common starting point for tandem reactions that construct fused heterocyclic systems of biological relevance. nih.govnih.gov Multicomponent reactions, in particular, provide an efficient means to synthesize complex structures like pyrimido[4,5-b]quinolines in a single step. nih.gov For instance, a one-pot, three-component reaction involving an aromatic amine, an aromatic aldehyde, and barbituric acid can yield 5-aryl-pyrimido[4,5-b]quinoline-diones. nih.gov A plausible mechanism for such reactions involves initial condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to form the fused tricyclic product. nih.gov

A this compound derivative bearing an amino group could readily participate in such tandem sequences. For example, a 2-cyclopropyl-3-formylquinoline could react with urea (B33335) or thiourea in the presence of an acid catalyst to produce fused 2-oxopyrimido[4,5-b]quinolines. nih.gov Similarly, cascade reactions involving intramolecular cyclization via carbene C-H insertion have been used to create tetracyclic quinoline systems. nih.gov The presence of the cyclopropyl group offers a stable, lipophilic substituent that can be carried through these transformations to modify the pharmacological properties of the resulting fused heterocycles.

Oxidative Coupling Reactions

Oxidative coupling is a reaction in which two molecular entities are joined through an oxidative process, often catalyzed by a transition metal. wikipedia.org This strategy is widely used to form new C-C or C-N bonds. The quinoline core is reactive in such transformations. An iodine-promoted one-pot cascade oxidative annulation has been developed for the synthesis of researchgate.netnih.govacs.orgtriazolo[1,5-a]quinolines from 2-methylquinolines and N-tosylhydrazines. researchgate.net This reaction proceeds with high efficiency and serves as a key step in a pathway toward this compound derivatives. researchgate.net

The resulting triazoloquinolines are important precursors that can be converted into 2-cyclopropylquinolines, demonstrating an indirect but powerful application of oxidative coupling in the synthesis of the target scaffold. researchgate.net More broadly, oxidative coupling reactions of N-heterocycles like isoquinolines with nucleophiles such as 2-naphthols have been established, showcasing the general reactivity of the azine ring system under oxidative conditions. nih.gov Similarly, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols is a prominent method for synthesizing BINOL derivatives, further illustrating the utility of this reaction class. mdpi.com

Denitrogenative Transannulation Processes

A key transformation for synthesizing this compound derivatives involves a denitrogenative process, where a molecule of nitrogen (N₂) is extruded to drive a subsequent ring-forming reaction. This is exemplified by the reaction of researchgate.netnih.govacs.orgtriazolo[1,5-a]quinolines with alkenes. researchgate.net

In the presence of a cobalt catalyst, such as Co(TPP), at elevated temperatures, the triazoloquinoline undergoes a reaction with an alkene that results in the loss of N₂ from the triazole ring and the concomitant formation of a cyclopropane ring. researchgate.net This process can be described as a denitrogenative transannulation, where the fused triazole ring system is converted into a cyclopropyl substituent. This reaction is highly efficient and exhibits excellent diastereoselectivity, making it a valuable method for accessing quinolinylcyclopropanes. researchgate.net

The table below details the results of the cobalt-catalyzed denitrogenative cyclopropanation for the synthesis of various this compound derivatives.

| Entry | Alkene (Substituents) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Styrene | 2-(2-phenylcyclopropyl)quinoline | 85 | >20:1 |

| 2 | 4-Methylstyrene | 2-(2-(p-tolyl)cyclopropyl)quinoline | 82 | >20:1 |

| 3 | 4-Methoxystyrene | 2-(2-(4-methoxyphenyl)cyclopropyl)quinoline | 80 | >20:1 |

| 4 | 4-Chlorostyrene | 2-(2-(4-chlorophenyl)cyclopropyl)quinoline | 86 | >20:1 |

| 5 | Methyl acrylate | Methyl 2-(quinolin-2-yl)cyclopropane-1-carboxylate | 75 | 1.5:1 |

| 6 | Ethyl acrylate | Ethyl 2-(quinolin-2-yl)cyclopropane-1-carboxylate | 78 | 1.5:1 |

| 7 | Acrylonitrile | 2-(quinolin-2-yl)cyclopropane-1-carbonitrile | 70 | 1.2:1 |

Data sourced from Zhu and coworkers' study on the application of triazoloquinolines. researchgate.net

Azide-Alkyne Cycloaddition Strategies

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient method for the synthesis of 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, typically catalyzed by a copper(I) species, to yield the 1,4-disubstituted triazole regioisomer with high selectivity. nih.govpharmaxchange.inforesearchgate.net The resulting triazole ring is a stable aromatic system. youtube.com While the application of this strategy to a wide array of molecular scaffolds has been extensively documented, specific examples detailing the participation of this compound in azide-alkyne cycloaddition reactions are not extensively described in the available research.

In principle, a derivative of this compound functionalized with either an azide or a terminal alkyne group could serve as a substrate for CuAAC reactions. Such a strategy would enable the covalent linking of the this compound moiety to other molecules, polymers, or biomolecules, leveraging the reliability and biocompatibility of the click reaction. jenabioscience.com The reaction is known to tolerate a wide variety of functional groups and can be performed in various solvents, including aqueous media. pharmaxchange.info

The general mechanism for the CuAAC reaction is proposed to involve the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges to the triazole product and regenerates the copper(I) catalyst.

Table 1: Key Features of Azide-Alkyne Cycloaddition Strategies

| Feature | Description |

| Reaction Type | [3+2] Cycloaddition |

| Reactants | Azide, Terminal Alkyne |

| Catalyst | Typically Copper(I) salts (e.g., CuI) or in situ generated from Copper(II) salts with a reducing agent. pharmaxchange.info |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High efficiency, mild reaction conditions, high regioselectivity, broad functional group tolerance. nih.govpharmaxchange.info |

Mechanistic Elucidation Studies

Detailed mechanistic studies specifically focused on the reactivity of this compound are not extensively available in the reviewed literature. However, the following sections outline established methodologies that could be applied to investigate the reaction mechanisms of this compound.

Isotopic Labeling Investigations

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing valuable insights into reaction mechanisms. wikipedia.org By replacing an atom at a specific position in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can follow the labeled atom's position in the products and intermediates. researchgate.net This can help to determine bond-forming and bond-breaking steps. wikipedia.orgnih.gov

For instance, in studying a reaction involving the cyclopropyl group of this compound, deuterium labeling of the cyclopropyl ring could reveal whether the ring remains intact or undergoes opening during the reaction. The position of the deuterium atoms in the product can be determined using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Identification and Trapping of Reaction Intermediates

The direct observation or trapping of transient reaction intermediates provides crucial evidence for a proposed reaction mechanism. nih.gov Techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis) can sometimes allow for the direct characterization of unstable intermediates.

Alternatively, trapping experiments can be employed. This involves introducing a "trapping agent" into the reaction mixture that is designed to react specifically with a suspected intermediate to form a stable, characterizable product. nih.gov For example, if a radical intermediate is proposed in a reaction of this compound, a radical trap like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) could be used to intercept it. nih.gov The identification of the resulting TEMPO adduct would provide strong evidence for the existence of the radical intermediate.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding reaction mechanisms by providing information about the reaction rate and its dependence on the concentration of reactants, catalysts, and other species. nih.gov This data allows for the determination of the reaction order, rate law, and activation parameters (enthalpy and entropy of activation), which can help to support or refute a proposed mechanism.

For a hypothetical reaction of this compound, a kinetic analysis would involve systematically varying the concentration of the reactants and catalyst while monitoring the reaction progress over time. nih.gov This is often achieved using spectroscopic methods (e.g., UV-Vis, NMR) or chromatography (e.g., HPLC, GC). The data obtained can be used to construct a kinetic model of the reaction.

Table 2: Common Techniques for Kinetic Analysis

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Concentration of chromophoric species over time. |

| NMR Spectroscopy | Concentration of reactants, intermediates, and products over time. |

| Gas Chromatography (GC) | Separation and quantification of volatile reactants and products. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile reactants and products. |

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalyst and reagents can profoundly influence the outcome of a chemical reaction, often by opening up new reaction pathways or by controlling the selectivity (chemo-, regio-, and stereoselectivity). mdpi.comorganic-chemistry.org In the context of reactions involving this compound, the catalyst could play several roles:

Activation of Substrates: A catalyst can activate the quinoline ring or the cyclopropyl group, making it more susceptible to reaction. For example, a Lewis acid could coordinate to the nitrogen atom of the quinoline, increasing its electrophilicity.

Stabilization of Intermediates: Catalysts can stabilize high-energy intermediates, lowering the activation energy of the reaction.

Directing Selectivity: Chiral catalysts can be used to induce enantioselectivity in the formation of chiral products.

Mechanistic studies would aim to elucidate the precise role of the catalyst by examining the reaction under different catalytic conditions, identifying catalyst-substrate intermediates, and performing computational modeling. nih.gov For example, in the synthesis of other quinoline derivatives, various transition metal catalysts, such as rhodium, palladium, and copper, have been shown to facilitate C-H activation and cyclization pathways. mdpi.com

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. For 2-Cyclopropylquinoline, various NMR experiments are employed to characterize its unique structural features, arising from the fusion of a quinoline (B57606) core and a cyclopropyl (B3062369) substituent.

¹H NMR for Proton Environment and Coupling

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the number, environment, and connectivity of protons in this compound. The chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons on the aromatic quinoline ring are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the cyclopropyl group, being aliphatic, will appear in the upfield region of the spectrum.

The multiplicity of the signals, governed by spin-spin coupling, provides information about adjacent protons. The aromatic protons of the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons on the ring. The protons of the cyclopropyl group will also show characteristic splitting patterns due to geminal and vicinal coupling.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 | d | 1H | H-4 |

| 7.95 | d | 1H | H-8 |

| 7.70 | t | 1H | H-5 |

| 7.55 | t | 1H | H-7 |

| 7.40 | d | 1H | H-3 |

| 7.30 | d | 1H | H-6 |

| 2.15 | m | 1H | CH (cyclopropyl) |

| 1.10 | m | 2H | CH₂ (cyclopropyl) |

| 0.85 | m | 2H | CH₂ (cyclopropyl) |

Note: This table is a hypothetical representation and actual chemical shifts and coupling constants may vary.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The aromatic carbons of the quinoline moiety are expected to resonate in the downfield region (δ 120-150 ppm). The carbon atoms of the cyclopropyl group, being sp³ hybridized, will appear in the upfield region (δ 0-20 ppm). The carbon atom of the cyclopropyl group directly attached to the quinoline ring will be shifted further downfield compared to the other cyclopropyl carbons due to the influence of the aromatic system.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 162.0 | C-2 |

| 148.0 | C-8a |

| 136.0 | C-4 |

| 129.5 | C-8 |

| 129.0 | C-5 |

| 127.5 | C-7 |

| 127.0 | C-4a |

| 126.0 | C-6 |

| 121.0 | C-3 |

| 17.0 | CH (cyclopropyl) |

| 11.0 | CH₂ (cyclopropyl) |

Note: This table is a hypothetical representation and actual chemical shifts may vary.

¹⁹F NMR for Fluorinated Derivatives

For fluorinated derivatives of this compound, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a crucial analytical tool. The ¹⁹F nucleus has a spin of ½ and is 100% abundant, making ¹⁹F NMR a highly sensitive technique. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the position and nature of fluorine substitution on the quinoline ring or the cyclopropyl group. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can further aid in the structural assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the connectivity of protons within the quinoline ring system and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the cyclopropyl substituent to the quinoline core.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the determination of the exact molecular formula of this compound (C₁₂H₁₁N). By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Other Spectroscopic Methods

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. vscht.cz The IR spectrum of this compound would exhibit a series of absorption bands characteristic of its distinct structural features: the quinoline ring and the cyclopropyl group.

Key expected absorptions include:

Aromatic C-H Stretching: The C-H bonds on the quinoline ring will produce sharp absorption bands just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds within the cyclopropyl group will show strong absorptions in the 2850-3000 cm⁻¹ region. pressbooks.pub

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the conjugated quinoline ring system are expected in the 1500-1650 cm⁻¹ range. libretexts.org

Aromatic C-H Bending: Out-of-plane bending vibrations ("oop") for the C-H bonds on the aromatic ring typically appear as strong bands in the 675-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern of the benzene (B151609) portion of the quinoline ring. orgchemboulder.com

The following table summarizes the predicted characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100–3000 | C–H Stretch | Aromatic (Quinoline) |

| 3000–2850 | C–H Stretch | Aliphatic (Cyclopropyl) |

| 1650–1500 | C=C and C=N Stretch | Aromatic Ring (Quinoline) |

| 1500–1400 | C–C Stretch (in-ring) | Aromatic Ring (Quinoline) |

| 900–675 | C–H Bend (out-of-plane) | Aromatic (Quinoline) |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. shu.ac.uk The absorption of UV radiation excites electrons from a ground state to a higher energy state. youtube.com In organic molecules like this compound, the most common transitions are from π bonding orbitals or n non-bonding orbitals to π* antibonding orbitals. libretexts.orguzh.ch

The quinoline portion of the molecule is the primary chromophore, containing a conjugated system of π electrons and a nitrogen atom with a lone pair of non-bonding (n) electrons. Consequently, the UV-Vis spectrum of this compound is expected to show characteristic absorptions corresponding to:

π → π transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. They typically result in strong absorption bands. uzh.ch

n → π transitions:* These are lower-energy transitions involving the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These absorptions are generally weaker than π → π* transitions. uzh.ch

The cyclopropyl group, being a saturated alkyl substituent, does not have π or n electrons and thus does not contribute directly to the main electronic transitions, but it may cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline.

| Type of Transition | Orbitals Involved | Expected Energy Requirement | Typical Chromophore |

| π → π | π bonding to π antibonding | High | Conjugated Aromatic System (Quinoline) |

| n → π | n non-bonding to π antibonding | Low | Heteroatom with lone pair in a π system (N in Quinoline) |

Investigations into the photophysical properties of this compound would explore its behavior after absorbing light, specifically its fluorescence characteristics. The quinoline core is known to be a fluorescent scaffold, and its derivatives are often studied for applications in materials science and as chemical sensors. scielo.brscispace.com

A typical photophysical investigation would involve several key measurements:

Absorption and Emission Spectra: Measuring the UV-Vis absorption spectrum and the fluorescence emission spectrum. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. nih.gov

Fluorescence Quantum Yield (Φ_f): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. It is often measured relative to a known standard. researchgate.net

Solvatochromism: Studying the effect of solvent polarity on the absorption and emission spectra. Changes in the positions of the spectral bands with different solvents can provide insight into the nature of the electronic excited state. nih.gov

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

These studies help to build a complete picture of the molecule's interaction with light and its potential for use in luminescent applications.

| Photophysical Parameter | Description | Information Gained |

| Absorption Maximum (λ_abs) | Wavelength of maximum light absorption. | Details of electronic transitions. |

| Emission Maximum (λ_em) | Wavelength of maximum fluorescence intensity. | Energy of the fluorescent excited state. |

| Stokes Shift | Difference in energy between absorption and emission maxima. | Information on excited-state relaxation and molecular rigidity. |

| Quantum Yield (Φ_f) | Efficiency of fluorescence emission. | Suitability for applications requiring bright emission. |

| Fluorescence Lifetime (τ) | Duration of the excited state. | Dynamics of the excited state processes. |

X-ray Crystallography for Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline compound. researchgate.net This technique can provide unambiguous proof of the molecular structure of this compound, including exact bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govmdpi.com

The process involves several steps:

Crystallization: A high-quality single crystal of this compound must be grown.

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. criver.com

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. This map is then interpreted to determine the positions of all atoms. The resulting structural model is refined to best fit the experimental data. nih.gov

For this compound, an X-ray crystal structure would precisely define the planarity of the quinoline ring and the exact orientation of the cyclopropyl group relative to the ring. It would also provide detailed information on how the molecules pack together in the crystal lattice.

| Structural Parameter | Information Provided by X-ray Crystallography |

| Connectivity | Unambiguous confirmation of the covalent bonding framework. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N bonds). |

| Bond Angles | Exact angles between adjacent bonds (e.g., C-C-C angle in the cyclopropyl ring). |

| Torsional Angles | Dihedral angles defining the 3D shape and conformation. |

| Molecular Conformation | The specific orientation of the cyclopropyl group relative to the quinoline ring. |

| Crystal Packing | The arrangement of molecules in the solid-state unit cell. |

Chromatographic Analysis and Purity Assessment

The rigorous characterization and purity assessment of this compound are essential for its application in research and development. Chromatographic techniques are central to both monitoring its synthesis and quantifying its purity. This section details the application of Thin Layer Chromatography (TLC) for real-time reaction monitoring, as well as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and High-Performance Liquid Chromatography (HPLC) for definitive purity analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective qualitative technique for monitoring the progress of chemical reactions. ualberta.ca Its primary application in the synthesis of this compound is to track the consumption of starting materials and the formation of the desired product, thereby determining the reaction's endpoint. researchgate.net

A typical TLC analysis for monitoring a reaction involves spotting a TLC plate with three separate lanes: the starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. researchgate.net The plate, typically coated with a polar stationary phase like silica gel, is then developed by allowing a mobile phase (eluent) to ascend the plate via capillary action.

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. sielc.com Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have stronger interactions with the silica gel and exhibit lower Rf values. ualberta.ca The spots are visualized, often using a UV lamp, where UV-active compounds appear as dark spots.

For a hypothetical synthesis of this compound, TLC allows the chemist to observe the gradual disappearance of the reactant spot and the simultaneous appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The co-spot is crucial for resolving ambiguity when the Rf values of the reactant and product are very close. researchgate.net The selection of an appropriate eluent system is critical for achieving good separation, with the goal of obtaining an Rf value for the product between 0.3 and 0.7. ualberta.careddit.com

Table 1: Illustrative TLC Parameters for Monitoring this compound Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 coated on aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane or Cyclohexane) and a moderately polar solvent (e.g., Ethyl Acetate (B1210297) or Dichloromethane). A common starting ratio is 9:1 or 4:1 Hexane:Ethyl Acetate, adjusted as needed to achieve optimal separation. reddit.com |

| Visualization | UV light at 254 nm. Staining with potassium permanganate or iodine can also be used if compounds are not UV-active. |

| Hypothetical Rf Values | Reactant (e.g., 2-chloroquinoline): ~0.6 Product (this compound): ~0.4 |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Purity

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds, making it well-suited for the purity assessment of this compound. In GC, a sample is vaporized and injected into a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). The retention time, or the time it takes for a compound to travel through the column to the detector, is a characteristic feature used for identification. Purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. mdpi.com

For quinoline and its derivatives, a common GC setup involves a capillary column with a non-polar or mid-polar stationary phase, such as 5% phenyl polysiloxane. nih.gov A temperature program is often employed, where the column temperature is gradually increased to ensure the efficient elution of all components. Mass Spectrometry (MS) is frequently coupled with GC (GC-MS), providing not only quantitative purity data but also structural information based on the mass-to-charge ratio of the compound and its fragments, which aids in impurity identification. mdpi.com

Table 2: Representative GC-MS Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min nih.gov |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 90°C, hold for 2 min, then ramp at 20°C/min to 260°C, hold for 3 min |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source | Electron Ionization (EI) at 70 eV nih.gov |

| Scan Range | m/z 30-300 amu |

| Expected Retention Time | Dependent on exact conditions, but would be a sharp, well-defined peak. |

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to both GC and HPLC for purity analysis. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid, leading to fast and efficient separations. It is particularly advantageous for analyzing and purifying a wide range of compounds.

High-Performance Liquid Chromatography (HPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used and definitive technique for assessing the purity of pharmaceutical compounds and fine chemicals, including this compound. wjpmr.com It offers high resolution, accuracy, and sensitivity for separating, identifying, and quantifying components in a mixture. globalresearchonline.net

The most common mode for analyzing quinoline derivatives is Reverse-Phase HPLC (RP-HPLC). noveltyjournals.com In this setup, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is polar, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. moravek.com Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.

A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of the organic solvent), is often employed to ensure the separation of all impurities with varying polarities within a reasonable timeframe. chromatographyonline.com Detection is commonly performed using a UV-Vis detector, set at a wavelength where the quinoline ring system strongly absorbs, or a photodiode array (PDA) detector, which can provide spectral information to assess peak purity. researchgate.net The purity is calculated by dividing the peak area of this compound by the total area of all detected peaks.

Table 3: Typical HPLC Parameters for Purity Determination of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid chromatographyonline.com |

| Gradient Program | Start at 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min chromatographyonline.com |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm or 280 nm chromatographyonline.com |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and properties of molecules with high accuracy. These calculations are fundamental to predicting reactivity and reaction mechanisms.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic properties of molecular systems. arxiv.orgq-chem.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state electronic properties are a functional of the electron density. nih.gov The Kohn-Sham approach is a common implementation of DFT that uses a set of fictitious non-interacting electrons to represent the electron density of a real system, simplifying the calculation of kinetic energy. q-chem.comnih.gov

For 2-Cyclopropylquinoline, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311+G, can be used to determine its optimized molecular geometry, electronic structure, and various reactivity descriptors. scirp.orgthesciencein.orgscirp.org These calculations provide a detailed picture of the electron distribution, molecular electrostatic potential (MEP), and orbital energies.

Table 1: Calculated Global Reactivity Descriptors for a Quinoline (B57606) Derivative (Illustrative)

| Descriptor | Symbol | Formula | Value (eV) | Interpretation |

| Ionization Potential | IP | -EHOMO | 7.5 | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 1.2 | Energy released when an electron is added. |

| Chemical Potential | µ | (EHOMO+ELUMO)/2 | -4.35 | Escaping tendency of electrons. |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 3.15 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | µ²/2η | 3.01 | Propensity to accept electrons. |

Note: This table is illustrative and shows the types of data generated from DFT calculations for a generic quinoline derivative.

Understanding the mechanism of a chemical reaction requires the identification of its transition state (TS)—the highest energy point along the reaction coordinate. chemrxiv.org Quantum chemical calculations are essential for locating and characterizing these transient structures. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate.

For reactions involving this compound, computational methods can predict the geometry of transition states and calculate the associated energy barriers. warwick.ac.uk For example, in a potential oxidation reaction at the C2 position of the quinoline ring, DFT calculations can model the approach of an oxidizing agent and map the potential energy surface to find the saddle point corresponding to the TS. nih.gov The characterization of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Recent advances have also seen the application of machine learning (ML) models trained on large datasets of quantum chemical calculations to predict transition state structures and reaction barriers with significantly reduced computational cost. chemrxiv.orgarxiv.org Such approaches could be applied to explore the reaction networks involving this compound, providing rapid screening of potential reaction pathways. warwick.ac.uk

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org

The energy, shape, and distribution of the HOMO and LUMO of this compound are critical indicators of its chemical behavior.

HOMO: The location of the HOMO density indicates the most probable sites for electrophilic attack. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. youtube.com

LUMO: The distribution of the LUMO density points to the most likely sites for nucleophilic attack. The LUMO's energy is related to the electron affinity and the molecule's electrophilic character. youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.orgscirp.org Conversely, a small gap suggests the molecule is more polarizable and reactive. thesciencein.org Substituents on the quinoline ring can significantly alter the energies of the frontier orbitals and thus tune the molecule's reactivity. rsc.org

Table 2: Frontier Orbital Energies (Illustrative Example)

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -8.12 | -0.98 | 7.14 |

| 2-Styrylquinoline | -5.9 | -2.1 | 3.8 |

| This compound | (Predicted) | (Predicted) | (Predicted) |

Note: Values for Quinoline and 2-Styrylquinoline are for comparative purposes. The values for this compound would be determined via specific DFT calculations. thesciencein.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the physical movements and conformational changes of atoms and molecules over time. These methods provide a dynamic view of molecular behavior that complements the static picture from quantum chemical calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. uwlax.edu For this compound, a key conformational feature is the orientation of the cyclopropyl (B3062369) group relative to the quinoline ring. Studies on analogous molecules like 2-cyclopropylpyridine (B3349194) have shown that the molecule predominantly exists in a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring. researchgate.net Theoretical calculations can determine the relative energies of different conformers (e.g., bisected vs. perpendicular) to identify the most stable arrangement. uwlax.edu